Methyl({[(3S)-piperidin-3-yl]methyl})amine
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Overview
Description
Methyl({[(3S)-piperidin-3-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[(3S)-piperidin-3-yl]methyl})amine typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed process . This method is highly selective and efficient.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl({[(3S)-piperidin-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl({[(3S)-piperidin-3-yl]methyl})amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl({[(3S)-piperidin-3-yl]methyl})amine involves its interaction with various molecular targets and pathways. In biocatalysis, it acts as a substrate for enzymes such as carboxylic acid reductase, ω-transaminase, and imine reductase, facilitating the formation of chiral compounds. In medicinal applications, its derivatives interact with kinase enzymes, inhibiting their activity and thereby exerting anticancer effects.
Comparison with Similar Compounds
Methyl({[(3S)-piperidin-3-yl]methyl})amine can be compared with other piperidine derivatives such as:
(S)-Methyl piperidine-3-carboxylate: Used as a key intermediate in the synthesis of heterocyclic compounds.
Piperidine: The parent compound, widely used in organic synthesis and drug design.
N-Methyl piperidine: Another derivative with applications in organic chemistry and pharmaceuticals.
This compound stands out due to its specific stereochemistry and the unique reactivity it imparts in various chemical and biological processes.
Biological Activity
Methyl({[(3S)-piperidin-3-yl]methyl})amine, a compound derived from piperidine, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
This compound can be represented as follows:
This compound features a piperidine ring, which is known for its role in various biological processes due to its nitrogen-containing structure that can interact with biological targets.
- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter systems, particularly through interactions with receptors involved in dopaminergic and serotonergic signaling pathways. This modulation can potentially affect mood regulation and cognitive functions.
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, including acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound was administered to animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups. This suggests its potential utility in neurodegenerative disease management .
Case Study 2: Antidepressant Activity
Another study assessed the antidepressant-like effects of this compound using established animal models of depression. The results showed that administration led to increased locomotor activity and reduced despair behavior in forced swim tests, indicating a positive effect on mood regulation .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(3S)-piperidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
CYDMJLIOBYDVSP-ZETCQYMHSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCNC1 |
Canonical SMILES |
CNCC1CCCNC1 |
Origin of Product |
United States |
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